Tacrolimus-13C,D2

Therapeutic Drug Monitoring LC-MS/MS Method Validation Matrix Effect Compensation

Why choose Tacrolimus‑13C,D2 over ascomycin? As an isotopically labeled IS, it provides identical chromatographic retention and near‑identical extraction recovery, compensating for matrix effects with only 0.89 % mean deviation vs. ‑0.97 % for analog IS. This ensures tighter accuracy (99.55–100.63 %) and lower imprecision (<3.09 %). Procure with confidence for FDA/EMA‑compliant TDM assays. Request batch‑specific CoA with isotopic enrichment.

Molecular Formula C44H69NO12
Molecular Weight 807.0 g/mol
Cat. No. B12423291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTacrolimus-13C,D2
Molecular FormulaC44H69NO12
Molecular Weight807.0 g/mol
Structural Identifiers
SMILESCC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC
InChIInChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39+,40+,44+/m0/s1/i1+1D2
InChIKeyQJJXYPPXXYFBGM-QNEHJXMKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tacrolimus-13C,D2 Stable Isotope-Labeled Internal Standard for Tacrolimus LC-MS/MS Quantification


Tacrolimus-13C,D2 (CAS 1356841-89-8) is a stable isotope-labeled analog of the calcineurin inhibitor immunosuppressant tacrolimus (FK506), incorporating one ¹³C atom and two deuterium (²H) atoms. As a macrocyclic lactone with a molecular formula of C₄₃(¹³C)H₆₇D₂NO₁₂, this compound is designed and validated exclusively as an internal standard (IS) for the quantitative analysis of unlabeled tacrolimus in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) . Tacrolimus itself requires rigorous therapeutic drug monitoring (TDM) due to its narrow therapeutic index, high inter- and intra-patient pharmacokinetic variability, and the clinical consequences of under- or over-exposure [1]. The ¹³C,d₂ labeling confers a mass shift of +3 Da relative to unlabeled tacrolimus (m/z 824.6 → 771.5 for the [M+NH₄]⁺ adduct versus 821.5 → 768.4), enabling chromatographic co-elution and near-identical ionization behavior while maintaining distinct MS/MS detection channels [2].

Why Unlabeled Tacrolimus or Structural Analog Internal Standards Cannot Substitute for Tacrolimus-13C,D2 in Regulated Bioanalysis


In LC-MS/MS quantification of tacrolimus from complex biological matrices such as whole blood or plasma, the choice of internal standard directly dictates assay accuracy, precision, and robustness against matrix effects. Using unlabeled tacrolimus as an external standard (without IS) or a structurally distinct analog IS (such as ascomycin) introduces quantifiable variability because the IS does not perfectly co-elute with or mirror the ionization behavior of the analyte. Although analog ISs like ascomycin may yield acceptable performance in some routine settings, they exhibit a measurably different matrix effect profile that can introduce systematic bias under variable sample conditions [1]. Tacrolimus-13C,D2, as a stable isotope-labeled IS, is chemically identical to the analyte except for its isotopic composition, ensuring near-identical extraction recovery (absolute recovery: 78.37% for TAC13C,D2 vs. 74.89–76.36% for unlabeled TAC) and identical chromatographic retention time, which is the prerequisite for reliable matrix effect compensation across diverse patient samples [2]. Generic substitution with an analog IS therefore fails to provide the same level of quantitative certainty, particularly in regulated bioanalytical environments or studies involving matrices with high inter-individual variability.

Quantitative Differentiation Evidence: Tacrolimus-13C,D2 vs. Ascomycin and Unlabeled Tacrolimus in LC-MS/MS Performance


Superior Matrix Effect Compensation: Tacrolimus-13C,D2 vs. Ascomycin Analog Internal Standard

In a head-to-head comparison using human whole blood samples, Tacrolimus-13C,D2 demonstrated near-perfect compensation for tacrolimus matrix effects, whereas the structural analog ascomycin showed a measurable deviation. Matrix effects (ME) for tacrolimus were perfectly compensated using the TAC/IS ratio, resulting in a mean percent compensation value of 0.89% with Tacrolimus-13C,D2 compared to -0.97% with ascomycin [1]. The underlying matrix effect magnitudes were -16.64% for Tacrolimus-13C,D2 and -28.41% for ascomycin, indicating that the analog IS experienced a substantially different degree of ion suppression than the analyte, which cannot be fully corrected through ratio calculation [1].

Therapeutic Drug Monitoring LC-MS/MS Method Validation Matrix Effect Compensation

Higher Analytical Accuracy: Tacrolimus-13C,D2 vs. Ascomycin Internal Standard

Tacrolimus-13C,D2 enabled a narrower and more consistent accuracy range compared to the analog internal standard ascomycin across the validated concentration range (0.5–20 ng/mL). Method accuracy using Tacrolimus-13C,D2 was 99.55–100.63%, whereas ascomycin yielded a broader and slightly lower accuracy range of 97.35–101.71% [1]. This represents a tighter accuracy profile with less deviation from the nominal concentration.

Method Validation Accuracy Immunosuppressant Quantification

Improved Imprecision: Tacrolimus-13C,D2 vs. Ascomycin Internal Standard

Tacrolimus-13C,D2 demonstrated lower method imprecision compared to the analog internal standard ascomycin in a direct comparative validation study. The maximum observed imprecision (coefficient of variation) was <3.09% for Tacrolimus-13C,D2 compared to <3.63% for ascomycin [1]. This represents approximately a 15% relative reduction in the worst-case imprecision metric.

Precision LC-MS/MS Bioanalytical Method Validation

Comparable Accuracy in Multi-Analyte Panel: Tacrolimus-13C,D2 vs. Analog IS in Simultaneous Immunosuppressant Quantification

In a study simultaneously quantifying tacrolimus, sirolimus, everolimus, and cyclosporin A in whole blood, Tacrolimus-13C,D2 (as the isotopically labeled IS for tacrolimus) achieved a median accuracy of -1.2%, while the analog IS ascomycin achieved 0.2% [1]. Both approaches yielded trueness within 91–110% and imprecision <10% within-day and <8% between-day [1]. Statistical analysis revealed no significant difference between patient and proficiency testing sample results using either IS type [1].

Multi-Analyte LC-MS/MS Immunosuppressant Panel Method Cross-Validation

Ultra-High Sensitivity Quantification Enabled: Tacrolimus-13C,D2 as IS for Free Tacrolimus Measurement

Tacrolimus-13C,D2 (reported as D2,¹³C-tacrolimus) enabled the validation of an ultra-sensitive LC-MS/MS method for quantifying protein-unbound (free) tacrolimus in human plasma. The method achieved a lower limit of quantification (LLOQ) of 1 pg/mL (equivalent to 10 fg on-column), with linearity demonstrated from 1 to 200 pg/mL, inaccuracy ranging from -9.8% to 7.4%, and maximum imprecision of 7.5% [1]. The matrix factor was validated as <1.1% [1]. This level of sensitivity cannot be achieved using unlabeled tacrolimus as an external standard due to the absence of internal standardization to correct for extraction and ionization variability at such low concentrations.

Free Drug Monitoring Ultra-Sensitive LC-MS/MS Protein-Unbound Fraction

LC-MS/MS Gold Standard Reference: Tacrolimus-13C,D2 IS Methods Outperform Immunoassays in Accuracy

A 2025 multi-center comparative evaluation of five tacrolimus assays in 181 clinical specimens demonstrated that LC-MS/MS methods employing stable isotope-labeled internal standards systematically underestimate tacrolimus concentrations relative to immunoassays, which conversely overestimate concentrations. The three LC-MS/MS assays showed slopes of 0.96, 0.94, and 0.93 versus the overall mean, with Bland-Altman mean biases of -7.5%, -18.7%, and -8.0% [1]. In contrast, the electrochemiluminescence immunoassay (ECLIA) overestimated by +9.7% (slope 1.032) and the chemiluminescent microparticle immunoassay (CMIA) overestimated by +18.4% (slope 1.21) [1]. Clinically relevant discrepancies (≥2 ng/mL) between LC-MS/MS and immunoassay results were observed in 28% of patients within 3 months post-transplant and 37% of patients beyond 3 months [1].

Therapeutic Drug Monitoring Method Comparison Immunoassay vs. LC-MS/MS

Procurement-Relevant Application Scenarios for Tacrolimus-13C,D2 Stable Isotope-Labeled Internal Standard


Regulated Bioanalytical Method Development and Validation for Tacrolimus TDM

For laboratories developing or validating LC-MS/MS methods for tacrolimus therapeutic drug monitoring in compliance with FDA, EMA, or ICH M10 bioanalytical method validation guidelines, Tacrolimus-13C,D2 is the preferred internal standard. Evidence demonstrates that it provides a tighter accuracy range (99.55–100.63%) and lower maximum imprecision (<3.09%) compared to the analog IS ascomycin [1]. The near-perfect matrix effect compensation (0.89% mean deviation vs. -0.97% for ascomycin) reduces the risk of method failure during incurred sample reanalysis [1]. Procurement should prioritize vendors offering batch-specific certificates of analysis with documented isotopic enrichment and chemical purity.

High-Sensitivity Free Tacrolimus Quantification in Plasma for Clinical Pharmacology Research

Investigators studying the clinical relevance of protein-unbound (free) tacrolimus require an assay with picogram-level sensitivity. Tacrolimus-13C,D2 has been validated as the internal standard for an on-line LC-MS/MS method achieving an LLOQ of 1 pg/mL (10 fg on-column) in human plasma, with linearity from 1–200 pg/mL and inaccuracy of -9.8% to 7.4% [2]. This application scenario demands a high-purity, well-characterized isotopic IS; procurement from suppliers with demonstrated lot-to-lot consistency and supporting documentation is essential for longitudinal clinical studies.

Multi-Analyte Immunosuppressant Panel Quantification in Whole Blood

Clinical laboratories performing simultaneous LC-MS/MS quantification of tacrolimus, sirolimus, everolimus, and cyclosporin A can utilize Tacrolimus-13C,D2 as the tacrolimus-specific isotopically labeled IS. Comparative evidence shows that Tacrolimus-13C,D2 yields median accuracy of -1.2%, which is analytically equivalent to the analog IS ascomycin (0.2%) in multi-analyte panels, with both meeting trueness criteria of 91–110% and imprecision <10% within-day [3]. Procurement teams should evaluate whether the long-term supply stability and lot-to-lot reproducibility of the isotopically labeled IS justify its selection over analog IS alternatives in high-throughput clinical settings.

Method Cross-Validation and Proficiency Testing Program Participation

Laboratories participating in external quality assessment (EQA) schemes or proficiency testing programs for tacrolimus (e.g., CAP, UK NEQAS, RfB) benefit from using Tacrolimus-13C,D2 as an internal standard to minimize inter-laboratory bias attributable to IS selection. The evidence that Tacrolimus-13C,D2 perfectly compensates for matrix effects (0.89% mean TAC/IS ratio deviation) [1] and provides narrower accuracy ranges than analog IS [1] supports its use as a risk-mitigation strategy. Procurement should be coupled with verification that the IS lot used matches the reference standard employed in the proficiency testing material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tacrolimus-13C,D2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.